molecular formula C17H16N2O5 B5852200 4-nitrobenzyl N-(phenylacetyl)glycinate

4-nitrobenzyl N-(phenylacetyl)glycinate

Cat. No.: B5852200
M. Wt: 328.32 g/mol
InChI Key: DSRHLGYDGUBPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrobenzyl N-(phenylacetyl)glycinate is a synthetic organic compound that serves as a specialized building block in research applications, particularly in medicinal chemistry and peptide mimetic development. This molecule integrates a glycine core, a phenylacetyl group, and a 4-nitrobenzyl ester. The phenylacetyl moiety is a well-known structural feature in various bioactive molecules, while the 4-nitrobenzyl group is often employed as a protecting group for carboxylic acids, which can be removed under specific conditions such as hydrogenolysis or photolysis . Researchers may value this compound for its potential use in constructing more complex molecular architectures. Its structure suggests utility as an intermediate in the synthesis of enzyme inhibitors or as a precursor for novel glycine-derived compounds. Esters of this type are commonly used to study structure-activity relationships (SAR) and to develop prodrug strategies, given the cleavable nature of the ester linkage. This product is intended for research and development purposes in a laboratory setting. Please note: The specific applications, research value, and mechanism of action for this exact compound are not detailed in the current scientific literature accessed for this summary. The information provided is based on the inferred properties of its functional groups. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-16(10-13-4-2-1-3-5-13)18-11-17(21)24-12-14-6-8-15(9-7-14)19(22)23/h1-9H,10-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRHLGYDGUBPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl N-(phenylacetyl)glycinate typically involves the following steps:

  • Formation of Phenylacetylglycine: : This can be achieved by reacting glycine with phenylacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of around 0-5°C to prevent side reactions.

  • Esterification: : The phenylacetylglycine is then esterified with 4-nitrobenzyl alcohol. This step usually requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of 4-nitrobenzyl N-(phenylacetyl)glycinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-nitrobenzyl N-(phenylacetyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: 4-aminobenzyl N-(phenylacetyl)glycinate.

    Reduction: Phenylacetylglycine and 4-nitrobenzyl alcohol.

    Substitution: Various substituted benzyl N-(phenylacetyl)glycinates.

Scientific Research Applications

4-nitrobenzyl N-(phenylacetyl)glycinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions.

    Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl N-(phenylacetyl)glycinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The phenylacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) N-Benzyl-4-nitroaniline
  • Structure : Shares the nitrobenzyl group but lacks the phenylacetyl-glycinate backbone.
  • Synthesis : Prepared via benzylation of 4-nitroaniline using benzyl chloride under phase-transfer conditions (NaHCO₃/TEBABr) .
  • Properties : Melting point = 135–137°C; IR and NMR data confirm benzyl and nitro group incorporation .
  • Application : Intermediate in organic synthesis, contrasting with glycinate esters' roles in pharmaceuticals or agrochemicals.
(b) Methyl N-(4-Chlorobenzoyl)glycinate
  • Structure : Chlorobenzoyl replaces nitrobenzyl; glycinate ester core retained.
  • Properties : Molecular weight = 227.64; lower than nitrobenzyl analogs due to chlorine’s atomic mass .
  • Reactivity : The electron-withdrawing chloro group may mimic nitro’s effects but with reduced steric hindrance.
(c) Benalaxyl (Methyl N-(2,6-Dimethylphenyl)-N-(phenylacetyl)-DL-alanine)
  • Structure : Phenylacetyl group present, but with 2,6-dimethylphenyl and alanine backbone.
  • Application : Fungicide in agriculture, highlighting how aromatic substituents dictate bioactivity .
  • Key Difference : Dimethyl groups enhance lipophilicity, favoring membrane penetration in pests.
(d) N-(Phenylacetyl-d₅)glycine
  • Structure : Isotope-labeled analog of phenylacetyl glycine.
  • Application : Internal standard for LC-MS/MS quantification in biological matrices .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Groups
4-Nitrobenzyl N-(phenylacetyl)glycinate* ~330 (estimated) Not reported Nitrobenzyl, phenylacetyl
N-Benzyl-4-nitroaniline 228.25 135–137 Nitrobenzyl, amine
Methyl N-(4-chlorobenzoyl)glycinate 227.64 Not reported Chlorobenzoyl, glycinate
Benalaxyl 325.39 63–65 Phenylacetyl, dimethylphenyl
Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate 303.33 Not reported Sulfonyl, dimethoxyphenyl

*Estimated based on structural analogs.

Functional and Application Differences

  • Electron-Withdrawing Effects : The nitro group in 4-nitrobenzyl derivatives enhances stability toward hydrolysis compared to methoxy or chloro analogs, which may degrade faster under acidic conditions .
  • Biological Activity : Benalaxyl’s dimethylphenyl group optimizes fungicidal activity, whereas nitrobenzyl glycinates (if bioactive) might target different pathways, such as enzyme inhibition .
  • Analytical Utility : Isotope-labeled analogs like N-(phenylacetyl-d₅)glycine are critical for metabolic studies but lack therapeutic relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.